molecular formula C8H6BrFN2 B2526143 7-Bromo-5-fluoro-1-methyl-1H-indazole CAS No. 1781864-19-4

7-Bromo-5-fluoro-1-methyl-1H-indazole

Cat. No.: B2526143
CAS No.: 1781864-19-4
M. Wt: 229.052
InChI Key: UMRBIGHGWSACLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-fluoroaniline with methyl isocyanide in the presence of a base, followed by cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-5-fluoro-1-methyl-1H-indazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their potential as antiviral, anticancer, and anti-inflammatory agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes and manufacturing applications .

Comparison with Similar Compounds

  • 5-Bromo-7-fluoro-1H-indazole
  • 5-Bromo-7-(trifluoromethyl)-1H-indazole

Comparison: Compared to similar compounds, 7-Bromo-5-fluoro-1-methyl-1H-indazole offers unique reactivity and biological activity due to the presence of both bromine and fluorine atoms. Its methyl group further enhances its chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

7-bromo-5-fluoro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRBIGHGWSACLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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